molecular formula C17H28N4O B2743848 (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol CAS No. 2247849-75-6

(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol

Cat. No.: B2743848
CAS No.: 2247849-75-6
M. Wt: 304.438
InChI Key: BZSUUBNBKIBWIQ-UHFFFAOYSA-N
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Description

The compound (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol is a complex organic molecule featuring a piperidine ring, a piperazine moiety, and an amino group

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biochemical pathways, influencing cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

Its metabolism and excretion pathways are currently unknown .

Result of Action

It’s possible that it could influence cellular processes such as cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with 4-methylpiperazine.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final compound is assembled by coupling the intermediate products through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions, automated flow reactors for continuous synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)ethanol
  • (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)propanol

Uniqueness

The uniqueness of (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol lies in its specific structural features, such as the combination of a piperidine ring with a piperazine moiety and an amino group, which confer distinct chemical and biological properties compared to its analogs.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[1-[2-amino-5-(4-methylpiperazin-1-yl)phenyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-19-8-10-20(11-9-19)15-2-3-16(18)17(12-15)21-6-4-14(13-22)5-7-21/h2-3,12,14,22H,4-11,13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSUUBNBKIBWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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